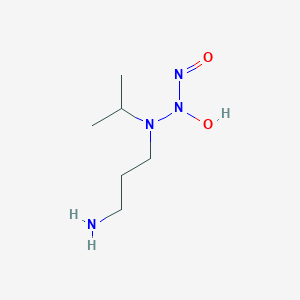

NOC-5

Vue d'ensemble

Description

Applications De Recherche Scientifique

NOC-5 has a wide range of applications in scientific research:

Mécanisme D'action

NOC-5 exerts its effects by releasing nitric oxide, which is a key signaling molecule in various physiological processes . The release of nitric oxide from this compound occurs through a spontaneous decomposition reaction that does not require any cofactors . Nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate, which mediates various biological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

NOC-5 is synthesized through the reaction of polyamines with nitrous acid. The process involves the formation of a nitrosohydrazine intermediate, which is then stabilized by the addition of an isopropyl group . The reaction is typically carried out in an aqueous solution at a controlled pH to ensure the stability of the intermediate and final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

NOC-5 primarily undergoes decomposition reactions to release nitric oxide. This decomposition can be influenced by various factors such as pH, temperature, and the presence of other chemical species .

Common Reagents and Conditions

The decomposition of this compound is typically carried out in phosphate-buffered saline at physiological pH (7.4) and temperature (37°C) . The presence of reducing agents can accelerate the release of nitric oxide from this compound .

Major Products Formed

The major product formed from the decomposition of this compound is nitric oxide. Additionally, the by-products include the corresponding amine and nitrous acid .

Comparaison Avec Des Composés Similaires

NOC-5 is unique among nitric oxide donors due to its stability and ability to release two equivalents of nitric oxide without requiring cofactors . Similar compounds include:

NOC-7: Another nitric oxide donor with a different half-life and release profile.

NOC-12: Known for its longer half-life and slower release of nitric oxide.

NOC-18: Characterized by its ability to release nitric oxide over an extended period.

This compound stands out due to its relatively rapid release of nitric oxide and its stability in physiological conditions .

Propriétés

IUPAC Name |

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRIKBRVALRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146724-82-5 | |

| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]

A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]

A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []

A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []

ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.

A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]

A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]

ANone: this compound has found applications in various research areas, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)